4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with a suitable pyrazole derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the sulfonyl-pyrazole bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: The compound can be used in studies to investigate its effects on biological systems, including its potential as an inhibitor of certain enzymes or pathways.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various biological receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 4-chloro-1-[(4-chloro-3,5-dimethylphenyl)sulfonyl]-1H-pyrazole
Uniqueness
4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of two chlorine atoms and a sulfonyl group provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H10Cl2N2O2S |
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Molecular Weight |
305.2 g/mol |
IUPAC Name |
4-chloro-1-(4-chloro-2,5-dimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-7-4-11(8(2)3-10(7)13)18(16,17)15-6-9(12)5-14-15/h3-6H,1-2H3 |
InChI Key |
UDQLNJHDTNXWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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